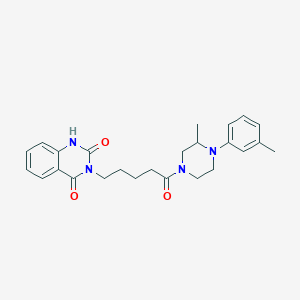
3-(5-(3-methyl-4-(m-tolyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[3-METHYL-4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-5-OXOPENTYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that features a piperazine ring, a quinazoline core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[3-METHYL-4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-5-OXOPENTYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine moiety into the quinazoline core. The reaction conditions often include the use of solvents like toluene and ethyl acetate, and the reaction is monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of high-throughput screening and process optimization techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-{5-[3-METHYL-4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-5-OXOPENTYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
3-{5-[3-METHYL-4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-5-OXOPENTYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{5-[3-METHYL-4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-5-OXOPENTYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to modulate pharmacokinetic properties, while the quinazoline core can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine moiety and has been studied for its antibacterial activity.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are investigated for their potential as acetylcholinesterase inhibitors.
Uniqueness
3-{5-[3-METHYL-4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-5-OXOPENTYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H30N4O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-[5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H30N4O3/c1-18-8-7-9-20(16-18)28-15-14-27(17-19(28)2)23(30)12-5-6-13-29-24(31)21-10-3-4-11-22(21)26-25(29)32/h3-4,7-11,16,19H,5-6,12-15,17H2,1-2H3,(H,26,32) |
InChI Key |
FQUVMAYGIZJFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















